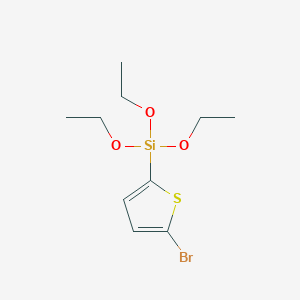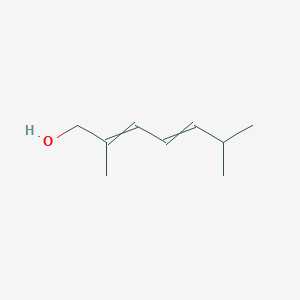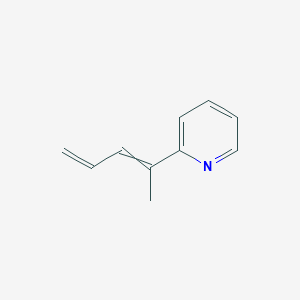
2-(Diazomethyl)-3,3-dimethylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diazomethyl)-3,3-dimethylbut-1-ene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (N=N) attached to a carbon atom. The diazo group is highly reactive and can participate in a variety of chemical reactions, making diazo compounds valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)-3,3-dimethylbut-1-ene typically involves the diazotization of the corresponding amine. One common method is the reaction of an amine with nitrous acid, which generates the diazo compound. Another approach involves the use of diazomethyl compounds in electrophilic substitution reactions .
Industrial Production Methods
Industrial production of diazo compounds often involves the use of large-scale diazotization reactions. These reactions are carried out in non-aqueous media to ensure the stability of the diazo compound. For example, the diazotization of P(O)Me2-substituted amines in chloroform provides a stable solution of the diazo compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diazomethyl)-3,3-dimethylbut-1-ene can undergo a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include transition metal catalysts, such as rhodium and copper, which facilitate carbene transfer reactions. Other reagents include bases like triethylamine and DBU, which are used in diazo transfer reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can produce a variety of substituted alkenes and ketones .
Applications De Recherche Scientifique
2-(Diazomethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Diazomethyl)-3,3-dimethylbut-1-ene involves the generation of reactive intermediates, such as carbenes, which can participate in a variety of chemical reactions. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
2-(Diazomethyl)-3,3-dimethylbut-1-ene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and is used primarily in laboratory-scale reactions, whereas ethyl diazoacetate is more stable and is used in industrial applications .
List of Similar Compounds
- Diazomethane
- Ethyl diazoacetate
- Trimethylsilyldiazomethane
Propriétés
Numéro CAS |
57331-81-4 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-(diazomethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H12N2/c1-6(5-9-8)7(2,3)4/h5H,1H2,2-4H3 |
Clé InChI |
ZPIIDBUTRLMJSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)






![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)

